molecular formula C14H8ClFN2OS B2596906 N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide CAS No. 941998-33-0

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide

Cat. No. B2596906
CAS RN: 941998-33-0
M. Wt: 306.74
InChI Key: DUOKWHAKOKBERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide, also known as CBB1007, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer research. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonist

A series of derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, were designed and synthesized for their potential as anticonvulsant agents. These compounds were found to exhibit considerable anticonvulsant activity, acting as agonists to benzodiazepine receptors without impairing learning and memory, suggesting their potential in treating conditions that involve seizures or convulsions (Faizi et al., 2017).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity in vitro against certain human breast cancer cell lines, but not against nonmalignant cells, indicating their selective antitumor properties. These compounds, through modifications and synthetic routes, demonstrate a promising avenue for the development of new anticancer drugs (Hutchinson et al., 2001).

Antimicrobial Activity

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have highlighted their promising antimicrobial analogs. These compounds exhibited significant activity against various bacterial and fungal strains, underscoring the potential for developing new antimicrobial agents (Desai et al., 2013).

Heterocyclic Chemistry and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been identified as a versatile building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and others. This demonstrates the compound's utility in creating diverse libraries of heterocycles, which are crucial in drug discovery and development (Křupková et al., 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs have explored their interactions with proteins and their potential applications in photovoltaic efficiency, showing good light harvesting efficiency and promising for use in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-10-4-5-11(13-12(10)17-7-20-13)18-14(19)8-2-1-3-9(16)6-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKWHAKOKBERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.